molecular formula C31H34N2O9 B12730764 Benzoic acid, 2-(5-((4-(2-hydroxyethyl)-1-piperazinyl)carbonyl)-1,3-benzodioxol-4-yl)-3,4,5-trimethoxy-, 2-methylphenyl ester CAS No. 156809-19-7

Benzoic acid, 2-(5-((4-(2-hydroxyethyl)-1-piperazinyl)carbonyl)-1,3-benzodioxol-4-yl)-3,4,5-trimethoxy-, 2-methylphenyl ester

Cat. No.: B12730764
CAS No.: 156809-19-7
M. Wt: 578.6 g/mol
InChI Key: LWIJZLACHORBTR-UHFFFAOYSA-N
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Description

Benzoic acid, 2-(5-((4-(2-hydroxyethyl)-1-piperazinyl)carbonyl)-1,3-benzodioxol-4-yl)-3,4,5-trimethoxy-, 2-methylphenyl ester is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-(5-((4-(2-hydroxyethyl)-1-piperazinyl)carbonyl)-1,3-benzodioxol-4-yl)-3,4,5-trimethoxy-, 2-methylphenyl ester typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as acids or bases, and may involve refluxing in organic solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-(5-((4-(2-hydroxyethyl)-1-piperazinyl)carbonyl)-1,3-benzodioxol-4-yl)-3,4,5-trimethoxy-, 2-methylphenyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Benzoic acid, 2-(5-((4-(2-hydroxyethyl)-1-piperazinyl)carbonyl)-1,3-benzodioxol-4-yl)-3,4,5-trimethoxy-, 2-methylphenyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 2-(5-((4-(2-hydroxyethyl)-1-piperazinyl)carbonyl)-1,3-benzodioxol-4-yl)-3,4,5-trimethoxy-, 2-methylphenyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of benzoic acid, 2-(5-((4-(2-hydroxyethyl)-1-piperazinyl)carbonyl)-1,3-benzodioxol-4-yl)-3,4,5-trimethoxy-, 2-methylphenyl ester lies in its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

156809-19-7

Molecular Formula

C31H34N2O9

Molecular Weight

578.6 g/mol

IUPAC Name

(2-methylphenyl) 2-[5-[4-(2-hydroxyethyl)piperazine-1-carbonyl]-1,3-benzodioxol-4-yl]-3,4,5-trimethoxybenzoate

InChI

InChI=1S/C31H34N2O9/c1-19-7-5-6-8-22(19)42-31(36)21-17-24(37-2)28(38-3)29(39-4)26(21)25-20(9-10-23-27(25)41-18-40-23)30(35)33-13-11-32(12-14-33)15-16-34/h5-10,17,34H,11-16,18H2,1-4H3

InChI Key

LWIJZLACHORBTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC(=O)C2=CC(=C(C(=C2C3=C(C=CC4=C3OCO4)C(=O)N5CCN(CC5)CCO)OC)OC)OC

Origin of Product

United States

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